molecular formula C14H24O2 B13800073 trans-Decahydro beta naphthyl isobutyrate

trans-Decahydro beta naphthyl isobutyrate

Cat. No.: B13800073
M. Wt: 224.34 g/mol
InChI Key: KWWPABFNYJNITP-ZNRZSNADSA-N
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Description

trans-Decahydro beta naphthyl isobutyrate: is an organic compound with the molecular formula C14H24O2 . It is known for its fruity odor and is commonly used in the fragrance industry. This compound is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, and it is esterified with isobutyric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro beta naphthyl isobutyrate typically involves the esterification of decahydro-2-naphthol with isobutyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-Decahydro beta naphthyl isobutyrate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. The ester group in the compound is responsible for its volatility and ability to interact with olfactory receptors .

Comparison with Similar Compounds

    Decahydro-2-naphthol: A precursor in the synthesis of trans-Decahydro beta naphthyl isobutyrate.

    Isobutyric acid: Another precursor used in the esterification process.

    Other naphthalene derivatives: Such as 2-naphthol and its esters.

Uniqueness: this compound is unique due to its fully hydrogenated naphthalene ring and esterification with isobutyric acid, which imparts its characteristic fruity odor and makes it valuable in the fragrance industry .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl] 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h10-13H,3-9H2,1-2H3/t11-,12-,13?/m1/s1

InChI Key

KWWPABFNYJNITP-ZNRZSNADSA-N

Isomeric SMILES

CC(C)C(=O)OC1CC[C@H]2CCCC[C@@H]2C1

Canonical SMILES

CC(C)C(=O)OC1CCC2CCCCC2C1

Origin of Product

United States

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